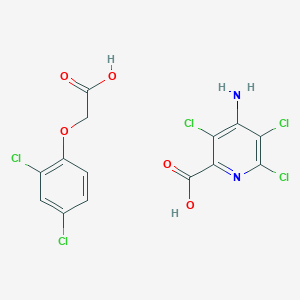

4-Amino-3,5,6-trichloro-pyridine-2-carboxylic acid; 2-(2,4-dichlorophenoxy)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Amino-3,5,6-trichloro-pyridine-2-carboxylic acid; 2-(2,4-dichlorophenoxy)acetic acid, commonly known as Picloram, is a synthetic herbicide that has been widely used in agriculture and forestry for weed control. Picloram is a member of the pyridinecarboxylic acid family of herbicides, which are known for their systemic activity and long-lasting effects.

Wirkmechanismus

Picloram works by inhibiting the growth of plants. It is absorbed by the leaves and roots of the plant and is transported throughout the plant. Once inside the plant, Picloram disrupts the normal growth processes by interfering with the production of certain proteins and enzymes. This results in the death of the plant.

Biochemische Und Physiologische Effekte

Picloram has been shown to have a wide range of biochemical and physiological effects on plants. It has been found to inhibit the production of certain amino acids and enzymes, as well as to disrupt the normal functioning of plant hormones. Picloram has also been shown to affect the photosynthetic process in plants, leading to a reduction in the plant's ability to produce energy.

Vorteile Und Einschränkungen Für Laborexperimente

Picloram has several advantages for use in lab experiments. It is a potent herbicide that can be used at low concentrations, making it cost-effective. It is also highly specific in its action, meaning that it only affects certain types of plants, making it useful for studying plant physiology and biochemistry. However, Picloram has some limitations for lab experiments. It can be toxic to some plant species, making it unsuitable for use in experiments involving those plants. Additionally, it may have unintended effects on non-target organisms, such as insects and microorganisms, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on Picloram. One area of research is the development of new formulations of Picloram that are more effective and less harmful to non-target organisms. Another area of research is the study of the environmental impact of Picloram, including its persistence in soil and water and its potential for bioaccumulation. Finally, the use of Picloram as a tool for studying plant physiology and biochemistry could be expanded, with new experiments designed to elucidate the mechanisms of its action and its effects on different plant species.

Synthesemethoden

Picloram can be synthesized by reacting 2,4,5-trichloropyridine with sodium cyanide and then reacting the resulting compound with chloroacetic acid. The final product is obtained by reacting the intermediate compound with 2,4-dichlorophenol. This synthesis method was first reported in 1961 and has been widely used since then.

Wissenschaftliche Forschungsanwendungen

Picloram has been extensively studied for its herbicidal properties and its environmental impact. It has been used to control weeds in crops such as corn, soybeans, and wheat, as well as in pastures and rangelands. Picloram has also been used in forestry to control unwanted vegetation in forests and along roadsides.

Eigenschaften

CAS-Nummer |

101239-75-2 |

|---|---|

Produktname |

4-Amino-3,5,6-trichloro-pyridine-2-carboxylic acid; 2-(2,4-dichlorophenoxy)acetic acid |

Molekularformel |

C14H9Cl5N2O5 |

Molekulargewicht |

462.5 g/mol |

IUPAC-Name |

4-amino-3,5,6-trichloropyridine-2-carboxylic acid;2-(2,4-dichlorophenoxy)acetic acid |

InChI |

InChI=1S/C8H6Cl2O3.C6H3Cl3N2O2/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;7-1-3(10)2(8)5(9)11-4(1)6(12)13/h1-3H,4H2,(H,11,12);(H2,10,11)(H,12,13) |

InChI-Schlüssel |

GZKKKPGIVMAHQK-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.C1(=C(C(=NC(=C1Cl)Cl)C(=O)O)Cl)N |

Kanonische SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.C1(=C(C(=NC(=C1Cl)Cl)C(=O)O)Cl)N |

Synonyme |

sangor sangor, potassium salt Tordon 202c |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-1-(2-aminoacetyl)-N-[(2R)-1-[[2-[[(2S)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2,3-dihydropyrrole-2-carboxamide](/img/structure/B8975.png)

![6,7-Difluoro-3-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B8982.png)

![Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B8992.png)

![(2'R,3'S,8'R)-3',4,5',6-tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one](/img/structure/B8995.png)

![3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B8998.png)